2-Amino-5-chloro-3-fluoropyridine
Overview
Description
2-Amino-5-chloro-3-fluoropyridine is a derivative of the 2-aminopyridine family, which is a class of compounds characterized by the presence of an amino group attached to the second carbon of a pyridine ring. The specific compound of interest also contains chlorine and fluorine substituents at the fifth and third positions, respectively. These types of compounds are often used as intermediates in the synthesis of pharmaceuticals and other organic molecules due to their unique reactivity and structural properties.
Synthesis Analysis
The synthesis of 2-aminopyridine derivatives, including those with chloro and fluoro substituents, can be achieved through various methods. One approach involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine with acetamidine hydrochloride under catalyst-free conditions, which has been shown to yield high chemoselectivity and wide substrate adaptability . Another method for synthesizing fluorinated pyridines, which could potentially be adapted for chloro-fluoro derivatives, uses Selectfluor in aqueous solution, providing good to high yields with high regioselectivity . Additionally, the synthesis of 2-amino-5-fluoropyridine, a closely related compound, has been reported using a novel route that avoids the need for difficult intermediate separations and improves yield and purity .
Molecular Structure Analysis
The molecular structure of 2-amino-5-chloro-3-fluoropyridine is characterized by the presence of electron-withdrawing groups (chloro and fluoro) on the pyridine ring, which can influence the electronic properties of the molecule. The electron-deficient pyridine system is activated by the amino group at the C2 position, which can affect the regioselectivity of reactions involving the ring . The presence of these substituents can also lead to interesting tautomeric forms under certain conditions, as seen in related compounds .
Chemical Reactions Analysis
The reactivity of 2-aminopyridine derivatives is significantly influenced by their substituents. For instance, the presence of a fluorine atom can activate the pyridine ring towards nucleophilic substitution reactions . The amino group itself is a versatile functional group that can participate in a variety of chemical transformations, including coupling reactions . The chloro and fluoro substituents can also undergo further chemical modifications, expanding the range of potential reactions and applications for these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-chloro-3-fluoropyridine are determined by its molecular structure. The presence of halogen atoms can increase the density and boiling point of the compound compared to unsubstituted pyridines. The electronic effects of the substituents can also influence the acidity of the amino group and the overall stability of the molecule. The specific melting point and spectral data (such as 1H-NMR and IR) can be used to confirm the structure and purity of the synthesized compound . The solubility and reactivity in different solvents can vary based on the nature of the substituents and the pyridine ring itself.
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-5-chloro-3-fluoropyridine has been utilized in various synthesis processes. For instance, it has been used in the preparation of highly volatile and weakly basic 2-chloro-5-fluoropyridine through diazotization and thermolysis. This compound has further applications in reactions with ammonia, leading to a mixture of different pyridine derivatives (Hand & Baker, 1989). Additionally, 2-Amino-5-fluoropyridine, a compound related to 2-Amino-5-chloro-3-fluoropyridine, has been synthesized through a novel route using 2-aminopyridine. This route offers a simplified process with fewer intermediates and higher yields compared to previous methods (Chen Ying-qi, 2008).
Coordination Complexes and Magnetic Properties
The compound has also been instrumental in synthesizing new copper halide coordination complexes and salts. These complexes and salts, such as [(3,5-FCAP)2CuX2] and (3,5-FCAPH)2[CuX4], have been analyzed for their crystal structures and magnetic properties, exhibiting anti-ferromagnetic interactions. This research provides insights into the structural and magnetic characteristics of such coordination compounds (Solomon et al., 2014).
Chemoselective Functionalization
The chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. This process involves catalytic amination conditions leading to specific substitution products. Such studies are significant in developing selective synthetic methods for complex molecules (Stroup et al., 2007).
Amidomethylation and Metallation Reactions
Moreover, the amidomethylation of related pyridines, such as 4-chloro-3-fluoropyridine, has been investigated. This process includes kinetic deprotonation and reactions with DMF, leading to the formation of amidomethylated pyridines. Such reactions are important for the development of novel synthetic pathways in organic chemistry (Papaioannou et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
5-chloro-3-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPPVDVOFJSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470231 | |
Record name | 2-Amino-5-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-fluoropyridine | |
CAS RN |
246847-98-3 | |
Record name | 2-Amino-5-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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